molecular formula C17H16N2 B565553 N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole CAS No. 1246819-00-0

N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole

Cat. No.: B565553
CAS No.: 1246819-00-0
M. Wt: 248.329
InChI Key: HFRLFNOOEHOHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a methyl group at the nitrogen atom, a pyridyl group at the 2-position, and a benzyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated reagents, palladium catalysts

Major Products

The major products formed from these reactions include pyrrole oxides, hydrogenated derivatives, and various substituted pyrroles depending on the reagents and conditions used.

Mechanism of Action

The mechanism by which N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(3-pyridyl)-3-phenyl-pyrrole: Similar structure but with a phenyl group instead of a benzyl group.

    N-Methyl-2-(2-pyridyl)-3-benzyl-pyrrole: Similar structure but with the pyridyl group at the 2-position instead of the 3-position.

    N-Methyl-2-(3-pyridyl)-3-methyl-pyrrole: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole is unique due to the specific combination of substituents on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-benzyl-1-methylpyrrol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-19-11-9-15(12-14-6-3-2-4-7-14)17(19)16-8-5-10-18-13-16/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRLFNOOEHOHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C2=CN=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.